molecular formula C16H16O5 B15191877 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- CAS No. 97699-68-8

2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)-

Cat. No.: B15191877
CAS No.: 97699-68-8
M. Wt: 288.29 g/mol
InChI Key: AFKOPSOLFOZNHU-SNVBAGLBSA-N
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Description

2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- is a nonsteroidal anti-inflammatory molecule (NSAID). It is known for its significant anti-inflammatory, analgesic, and antipyretic properties. The (S)-enantiomer of this compound is notably more active than its ®-enantiomer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- typically involves the esterification of 6-methoxy-2-naphthylacetic acid. The reaction conditions often include the use of carboxymethylating agents under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production methods for this compound involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing catalysts to accelerate the reaction and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . The compound’s molecular targets include the COX enzymes, and its pathways involve the suppression of prostaglandin synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, carboxymethyl ester, (S)- is unique due to its higher activity as the (S)-enantiomer compared to the ®-enantiomer. This enantiomeric specificity makes it more effective in its anti-inflammatory and analgesic actions .

Properties

CAS No.

97699-68-8

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

2-[(2R)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyacetic acid

InChI

InChI=1S/C16H16O5/c1-10(16(19)21-9-15(17)18)11-3-4-13-8-14(20-2)6-5-12(13)7-11/h3-8,10H,9H2,1-2H3,(H,17,18)/t10-/m1/s1

InChI Key

AFKOPSOLFOZNHU-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)O

Origin of Product

United States

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